molecular formula C10H8ClN B1347606 1-(3-Chlorophenyl)-1H-pyrrole CAS No. 41910-45-6

1-(3-Chlorophenyl)-1H-pyrrole

Cat. No.: B1347606
CAS No.: 41910-45-6
M. Wt: 177.63 g/mol
InChI Key: HWMRXZSUBAGZCK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3-chlorophenyl group

Scientific Research Applications

1-(3-Chlorophenyl)-1H-pyrrole has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

1-(3-Chlorophenyl)-1H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction is crucial as it influences neurotransmitter release and modulation. Additionally, this compound is known to be a metabolite of certain antidepressant drugs, indicating its involvement in metabolic pathways related to drug metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce hypophagia in food-deprived and freely feeding rats by affecting neurotransmitter receptor binding sites in the brain . Furthermore, it has been shown to cause mitochondrial dysfunction, leading to chromosomal instability in primary human fibroblasts . These effects highlight the compound’s potential impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a chemical inhibitor of oxidative phosphorylation by uncoupling the proton gradient established during electron transport chain activity . This uncoupling reduces the ability of ATP synthase to function optimally, leading to decreased ATP production. Additionally, this compound has been found to interact with serotonin receptors, influencing neurotransmitter release and modulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can induce chromosomal instability over time, leading to aneuploidy in somatic cells . Additionally, its stability in various solvents and conditions has been documented, indicating its potential for long-term use in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to delay gastric emptying in healthy mice . At higher doses, it can cause toxic or adverse effects, such as mitochondrial dysfunction and chromosomal instability . These findings suggest that careful dosage management is essential when using this compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of certain antidepressant drugs, indicating its role in drug metabolism . The compound interacts with enzymes such as CYP3A4, which is responsible for its biotransformation . These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s significance in pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It has been shown to interact with serotonin receptors, influencing its localization and accumulation in specific tissues . Additionally, its distribution within the brain and other organs has been documented, indicating its potential for targeted therapeutic applications .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound has been found to localize in mitochondria, where it exerts its effects on oxidative phosphorylation . This localization is crucial for its role in inducing mitochondrial dysfunction and chromosomal instability . Additionally, its interaction with neurotransmitter receptors in the brain highlights its significance in neuropharmacology .

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-1H-pyrrole typically involves the reaction of 3-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method includes the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole compounds.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-1H-pyrrole can be compared with other similar compounds such as:

    1-(3-Chlorophenyl)piperazine: This compound is structurally similar but contains a piperazine ring instead of a pyrrole ring.

    1-(3-Trifluoromethylphenyl)piperazine: Another similar compound with a trifluoromethyl group instead of a chlorine atom.

Properties

IUPAC Name

1-(3-chlorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMRXZSUBAGZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194678
Record name 1-(3-Chlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41910-45-6
Record name 1-(3-Chlorophenyl)-1H-pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041910456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC116792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Chlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-1H-PYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8IK1KEE3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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